Cas no 2228187-37-7 (1-(heptafluoropropyl)-2,2-dimethylcyclopropan-1-amine)

1-(Heptafluoropropyl)-2,2-dimethylcyclopropan-1-amine is a fluorinated cyclopropylamine derivative characterized by its unique structural and electronic properties. The presence of a heptafluoropropyl group enhances its lipophilicity and chemical stability, making it suitable for applications in agrochemical and pharmaceutical intermediates. The cyclopropane ring contributes to steric rigidity, which can influence binding affinity in biologically active compounds. The dimethyl substitution further stabilizes the molecule, reducing susceptibility to metabolic degradation. This compound is particularly valuable in the synthesis of fluorinated analogs where improved bioavailability and resistance to oxidation are desired. Its reactivity profile allows for selective functionalization, enabling tailored modifications for specialized research or industrial applications.
1-(heptafluoropropyl)-2,2-dimethylcyclopropan-1-amine structure
2228187-37-7 structure
商品名:1-(heptafluoropropyl)-2,2-dimethylcyclopropan-1-amine
CAS番号:2228187-37-7
MF:C8H10F7N
メガワット:253.160526752472
CID:6190144
PubChem ID:165686720

1-(heptafluoropropyl)-2,2-dimethylcyclopropan-1-amine 化学的及び物理的性質

名前と識別子

    • 1-(heptafluoropropyl)-2,2-dimethylcyclopropan-1-amine
    • EN300-1970924
    • 2228187-37-7
    • インチ: 1S/C8H10F7N/c1-4(2)3-5(4,16)6(9,10)7(11,12)8(13,14)15/h3,16H2,1-2H3
    • InChIKey: OECUZWFHPIEBIO-UHFFFAOYSA-N
    • ほほえんだ: FC(C(C(F)(F)F)(F)F)(C1(CC1(C)C)N)F

計算された属性

  • せいみつぶんしりょう: 253.07014646g/mol
  • どういたいしつりょう: 253.07014646g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 8
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 306
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.9
  • トポロジー分子極性表面積: 26Ų

1-(heptafluoropropyl)-2,2-dimethylcyclopropan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1970924-0.05g
1-(heptafluoropropyl)-2,2-dimethylcyclopropan-1-amine
2228187-37-7
0.05g
$1188.0 2023-09-16
Enamine
EN300-1970924-0.25g
1-(heptafluoropropyl)-2,2-dimethylcyclopropan-1-amine
2228187-37-7
0.25g
$1300.0 2023-09-16
Enamine
EN300-1970924-1.0g
1-(heptafluoropropyl)-2,2-dimethylcyclopropan-1-amine
2228187-37-7
1g
$1414.0 2023-06-01
Enamine
EN300-1970924-5.0g
1-(heptafluoropropyl)-2,2-dimethylcyclopropan-1-amine
2228187-37-7
5g
$4102.0 2023-06-01
Enamine
EN300-1970924-10.0g
1-(heptafluoropropyl)-2,2-dimethylcyclopropan-1-amine
2228187-37-7
10g
$6082.0 2023-06-01
Enamine
EN300-1970924-0.5g
1-(heptafluoropropyl)-2,2-dimethylcyclopropan-1-amine
2228187-37-7
0.5g
$1357.0 2023-09-16
Enamine
EN300-1970924-10g
1-(heptafluoropropyl)-2,2-dimethylcyclopropan-1-amine
2228187-37-7
10g
$6082.0 2023-09-16
Enamine
EN300-1970924-1g
1-(heptafluoropropyl)-2,2-dimethylcyclopropan-1-amine
2228187-37-7
1g
$1414.0 2023-09-16
Enamine
EN300-1970924-5g
1-(heptafluoropropyl)-2,2-dimethylcyclopropan-1-amine
2228187-37-7
5g
$4102.0 2023-09-16
Enamine
EN300-1970924-0.1g
1-(heptafluoropropyl)-2,2-dimethylcyclopropan-1-amine
2228187-37-7
0.1g
$1244.0 2023-09-16

1-(heptafluoropropyl)-2,2-dimethylcyclopropan-1-amine 関連文献

1-(heptafluoropropyl)-2,2-dimethylcyclopropan-1-amineに関する追加情報

Introduction to 1-(Heptafluoropropyl)-2,2-dimethylcyclopropan-1-amine (CAS No. 2228187-37-7)

1-(Heptafluoropropyl)-2,2-dimethylcyclopropan-1-amine (CAS No. 2228187-37-7) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique fluorinated structure, has shown promising properties in various applications, particularly in the development of novel therapeutic agents.

The chemical structure of 1-(heptafluoropropyl)-2,2-dimethylcyclopropan-1-amine consists of a cyclopropane ring substituted with a heptafluoropropyl group and two methyl groups. The presence of the heptafluoropropyl group imparts significant fluorine content to the molecule, which can influence its physical and chemical properties, such as solubility, lipophilicity, and metabolic stability.

Recent studies have highlighted the potential of fluorinated compounds in drug discovery and development. Fluorine atoms can enhance the potency and selectivity of drug candidates by modulating their interactions with biological targets. In the case of 1-(heptafluoropropyl)-2,2-dimethylcyclopropan-1-amine, the fluorinated substituent may play a crucial role in optimizing its pharmacological profile.

One of the key areas of research involving 1-(heptafluoropropyl)-2,2-dimethylcyclopropan-1-amine is its potential as a ligand for G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane receptors that mediate a wide range of physiological processes and are important targets for drug development. Studies have shown that fluorinated compounds can exhibit enhanced binding affinity and selectivity for specific GPCRs, which could lead to the development of more effective and safer drugs.

In addition to its potential as a GPCR ligand, 1-(heptafluoropropyl)-2,2-dimethylcyclopropan-1-amine has also been investigated for its effects on ion channels. Ion channels are integral membrane proteins that regulate the flow of ions across cell membranes and play critical roles in various physiological functions. Research has indicated that fluorinated compounds can modulate ion channel activity, which may have therapeutic implications for conditions such as neurological disorders and cardiovascular diseases.

The synthesis of 1-(heptafluoropropyl)-2,2-dimethylcyclopropan-1-amine typically involves multi-step reactions that include the formation of the cyclopropane ring and the introduction of the heptafluoropropyl group. Advances in synthetic chemistry have enabled more efficient and scalable methods for producing this compound, making it more accessible for further research and development.

In preclinical studies, 1-(heptafluoropropyl)-2,2-dimethylcyclopropan-1-amine has demonstrated favorable pharmacokinetic properties, including good oral bioavailability and low toxicity. These characteristics are essential for advancing compounds from early-stage research to clinical trials. Ongoing studies are focused on optimizing its formulation and delivery methods to enhance its therapeutic efficacy.

The safety profile of 1-(heptafluoropropyl)-2,2-dimethylcyclopropan-1-amine is another critical aspect being evaluated in preclinical studies. Toxicology assessments are essential to ensure that the compound is safe for use in humans. Preliminary data suggest that it has a favorable safety profile, but further investigations are necessary to fully understand its long-term effects.

In conclusion, 1-(heptafluoropropyl)-2,2-dimethylcyclopropan-1-amine (CAS No. 2228187-37-7) represents an intriguing compound with potential applications in medicinal chemistry and pharmaceutical research. Its unique fluorinated structure offers opportunities for optimizing pharmacological properties and developing novel therapeutic agents. Continued research into this compound is expected to yield valuable insights into its mechanisms of action and potential clinical uses.

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